

dolutegravir metabolism UGT1A1 CYP3A4 pathways

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Compound Focus: Dolutegravir

CAS No.: 1051375-16-6

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Experimental Protocols for Key Studies

The quantitative data in the summary tables are derived from rigorous clinical studies. Below are the key methodologies used to generate this data.

- **Mass Balance and Metabolite Profiling** [1]: This open-label, single-dose study administered [^{14}C]dolutegravir as a 20 mg (80 μCi) oral suspension to healthy male subjects. Blood, plasma, urine, and feces were collected for analysis.
 - **Sample Analysis:** Metabolites in plasma, urine, and feces were profiled and identified using techniques like high-performance liquid chromatography (HPLC) with radiodetection and mass spectrometry.
 - **Pharmacokinetic Measurements:** Plasma concentrations of dolutegravir and total radioactivity were determined to calculate parameters like half-life and exposure.
- **Impact of UGT1A1 Gene Polymorphisms** [2]: This study investigated the relationship between genetics, drug concentrations, and side effects in 107 Japanese HIV-1 infected patients.
 - **Genotyping:** Saliva samples were collected, and UGT1A1*6 and *28 polymorphisms were detected via polymerase chain reaction (PCR).
 - **Drug Concentration Monitoring:** Blood samples were collected 22-26 hours after a dose to measure the plasma trough concentration of dolutegravir using mass spectrometry.

- **Adverse Event Correlation:** Patients were interviewed about neuropsychiatric symptoms, and these events were correlated with genotype and drug concentration data.

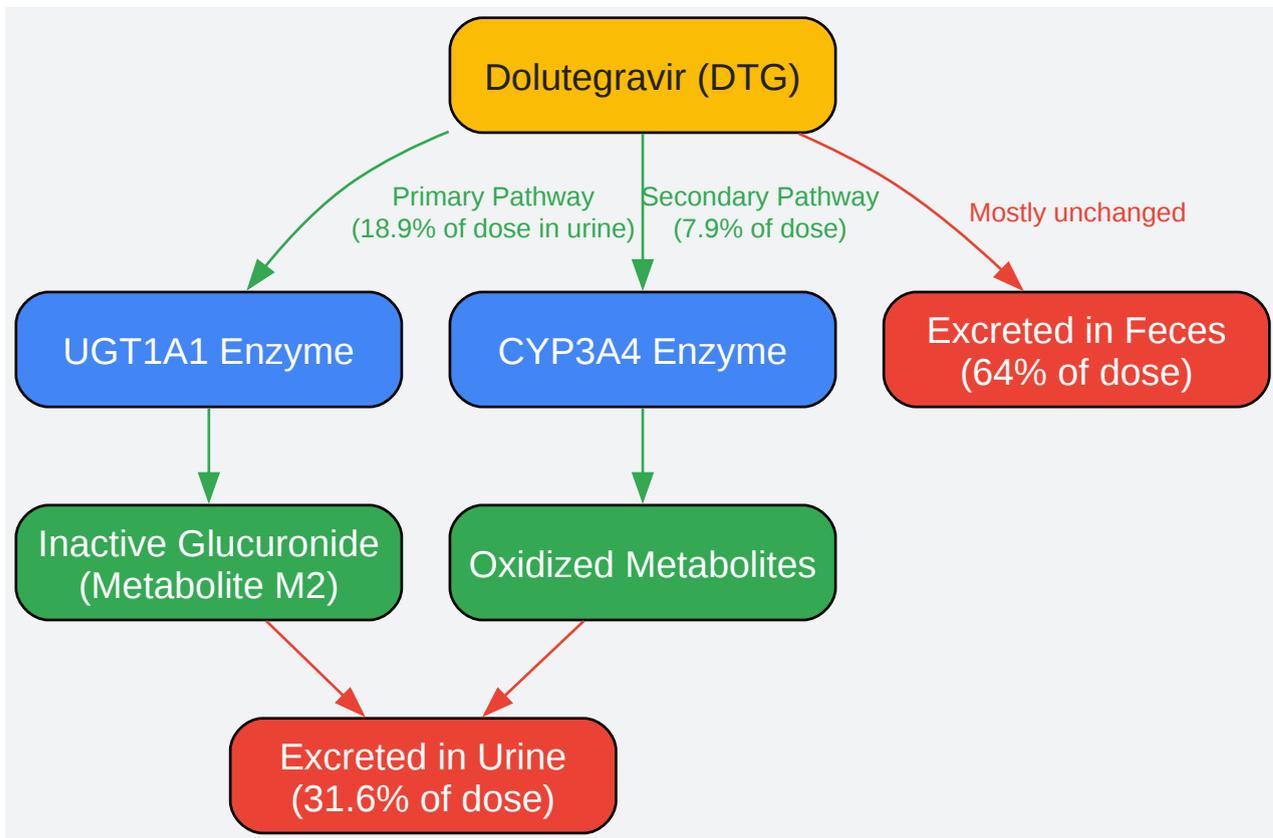
Pharmacokinetic and Clinical Correlate Data

The established metabolic profile of **dolutegravir** directly informs its clinical pharmacokinetics and safety.

Parameter	Clinical Data
Elimination Half-life ($t_{1/2}$)	11-15 hours [1] [3]
Time to Max Concentration (t_{max})	0.5 - 2 hours [3]
Protein Binding	>99% [3]
Effect of UGT1A16/28	Significantly higher plasma trough concentrations vs. normal alleles [2]
Clinical Correlate	Higher plasma trough concentrations associated with increased neuropsychiatric adverse events [2]

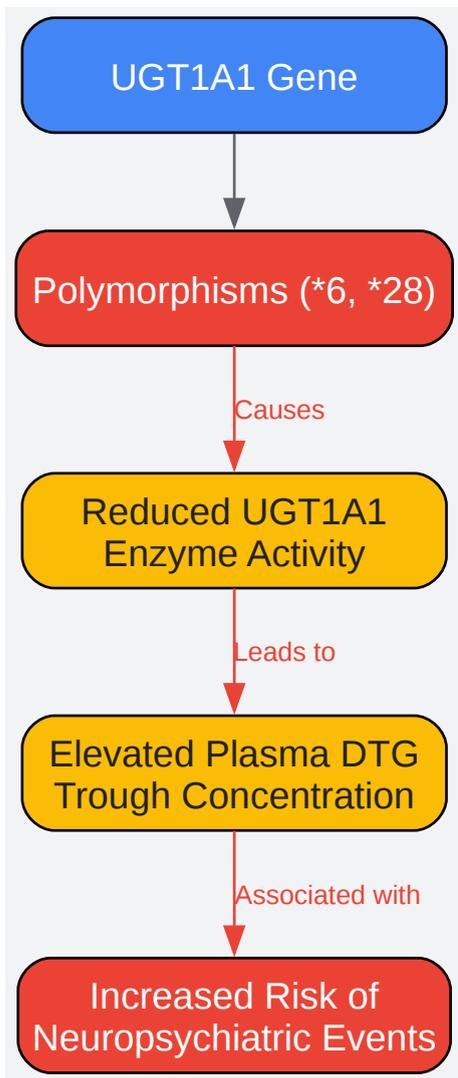
Metabolic and Pharmacogenetic Pathways

The following diagrams illustrate the primary metabolic fate of **dolutegravir** and the clinical impact of genetic variations in its main metabolizing enzyme.



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Dolutegravir is mainly metabolized by UGT1A1 and minimally by CYP3A4 before excretion [1] [3].



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*UGT1A1 gene polymorphisms reduce enzyme activity, increasing **dolutegravir** exposure and adverse event risk [2].*

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References

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2. Impact of UGT1A1 gene polymorphisms on plasma ... [bmcinfectdis.biomedcentral.com]

3. Clinical Pharmacokinetic, Pharmacodynamic and Drug ... [pmc.ncbi.nlm.nih.gov]

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